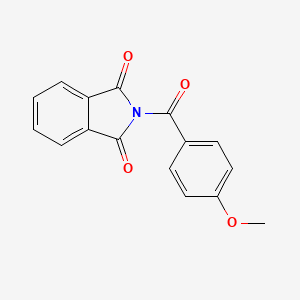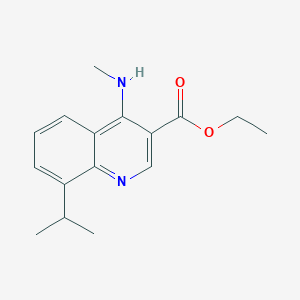
4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one typically involves the condensation of 4-acetylbenzoic acid with 2-methyl-3,1-benzoxazin-4-one. The reaction is carried out in the presence of a suitable catalyst, such as polyphosphoric acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound has shown promise in biological assays for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of kinases or other signaling molecules involved in cell proliferation and survival, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-methylquinazolin-4(3h)-one: Lacks the 4-acetylphenyl group, which may result in different biological activities.
4-acetylphenylquinazolin-4(3h)-one: Lacks the 2-methyl group, potentially altering its chemical and biological properties.
3-(4-bromophenyl)-2-methylquinazolin-4(3h)-one: Substitution of the acetyl group with a bromine atom can significantly change its reactivity and applications.
Uniqueness
The presence of both the 4-acetylphenyl and 2-methyl groups in 3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one contributes to its unique chemical and biological properties. These substituents may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Propiedades
Número CAS |
14133-25-6 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
3-(4-acetylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)13-7-9-14(10-8-13)19-12(2)18-16-6-4-3-5-15(16)17(19)21/h3-10H,1-2H3 |
Clave InChI |
PAOUYWMVYWRKTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



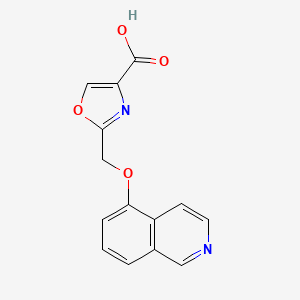
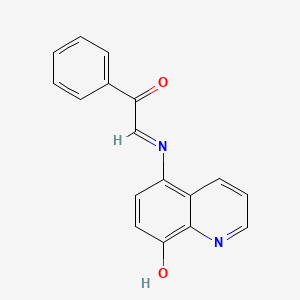

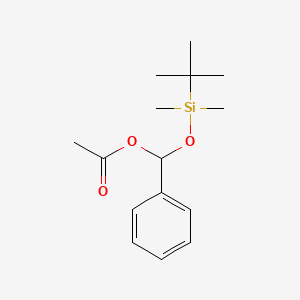
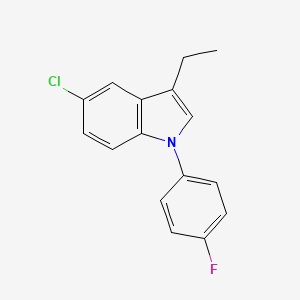
![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)

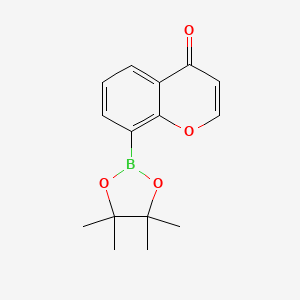
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
